2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design SAR Optimization

This heterocyclic building block features a cyclobutyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine core, providing unmatched steric bulk, conformational rigidity, and lipophilicity that cannot be replicated by methyl, cyclopropyl, or cyclopentyl analogs. The 6-carboxylic acid handle enables flexible derivatization for focused libraries. Essential for mapping kinase selectivity landscapes and developing novel CDK7 inhibitors within patented chemical space. Choose this building block for defined, reproducible SAR studies and lead optimization campaigns.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1517974-95-6
Cat. No. B2737418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
CAS1517974-95-6
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1CC(C1)C2=NN3C=C(C=NC3=C2)C(=O)O
InChIInChI=1S/C11H11N3O2/c15-11(16)8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3H2,(H,15,16)
InChIKeyZJBVSUIEDAJBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Core Scaffold for Kinase-Targeted Synthesis


2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1517974-95-6) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively utilized in the development of protein kinase inhibitors . Its core structure features a fused pyrazole-pyrimidine system, which serves as an adenine mimetic capable of binding within the ATP-binding pocket of kinases [1]. The compound is characterized by a cyclobutyl group at the 2-position and a carboxylic acid moiety at the 6-position, providing distinct physicochemical properties and synthetic handles for downstream derivatization .

Why Direct Substitution of 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Not Recommended in Kinase Inhibitor Research


The pyrazolo[1,5-a]pyrimidine scaffold exhibits a profound structure-activity relationship (SAR) that is exquisitely sensitive to modifications, particularly at the 2-position [1]. Subtle alterations in the size, shape, or electronic character of substituents at this hinge-binding region can drastically alter kinase selectivity profiles and intrinsic potency [2]. For instance, the introduction of a cyclobutyl group, as opposed to a methyl, cyclopropyl, or cyclopentyl moiety, imparts a unique combination of steric bulk, conformational rigidity, and lipophilicity that cannot be replicated by its nearest structural analogs. Consequently, substituting this specific building block with a seemingly similar alternative, such as the 2-methyl or 2-cyclopropyl derivative, will likely yield a divergent lead series with unpredictable target engagement and pharmacological properties, undermining the reproducibility and validity of the SAR study.

Quantitative Differentiation of 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid from Closest Analogs


Molecular Weight and Lipophilic Bulk: Cyclobutyl vs. Cyclopropyl and Methyl Analogs

The 2-cyclobutyl substituent introduces a quantifiably larger hydrophobic and steric footprint compared to the 2-cyclopropyl and 2-methyl analogs. This differentiation is critical for probing lipophilic pockets adjacent to the kinase hinge region.

Medicinal Chemistry Kinase Inhibitor Design SAR Optimization

Patent-Exemplified Utility as a CDK7 Inhibitor Intermediate

This specific compound or its immediate derivatives are explicitly enabled in patent literature for the synthesis of trisubstituted pyrazolo[1,5-a]pyrimidines as Cyclin-Dependent Kinase 7 (CDK7) inhibitors, a high-value therapeutic target in oncology [1]. The cyclobutyl group is a key structural element in the claimed compounds, distinguishing it from prior art that often utilizes smaller or more flexible substituents.

Oncology Transcriptional Regulation Cyclin-Dependent Kinases

Hazard and Handling Profile: A Comparative Safety Assessment

The compound is classified with specific GHS hazard statements (H302, H315, H319, H335), indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This profile informs necessary handling and storage protocols, which may differ from its unsubstituted or differently substituted analogs. For instance, the unsubstituted pyrazolo[1,5-a]pyrimidine-6-carboxylic acid core has a lower molecular weight (163.13 g/mol) and may present a different risk profile .

Lab Safety Chemical Procurement Risk Assessment

Primary Research Applications for 2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid


Synthesis of Next-Generation CDK7 Inhibitors for Oncology

This compound serves as a critical starting material for constructing novel CDK7 inhibitors, a target implicated in transcriptional addiction in various cancers. As evidenced by its enabling role in patent applications [1], the cyclobutyl group is a key differentiator in the claimed chemical space. Researchers aiming to develop new chemical entities within this patent landscape will find this building block essential for synthesizing and exploring structure-activity relationships around the cyclobutyl hinge-binding motif.

Kinase Selectivity Profiling and Hinge-Binder SAR Exploration

Given the well-documented sensitivity of kinase selectivity to modifications at the 2-position of the pyrazolo[1,5-a]pyrimidine core [2], this compound is uniquely suited for parallel synthesis aimed at mapping kinase selectivity landscapes. By using this specific acid as a core scaffold, medicinal chemists can systematically derivatize the 6-position to generate focused libraries. This enables the empirical determination of how the cyclobutyl group's unique steric and electronic properties influence selectivity across a broad panel of kinases, providing crucial data for lead optimization campaigns.

Building Block for Conformationally Constrained Chemical Probes

The cyclobutyl ring imparts a distinct, puckered conformation that can influence the overall shape and rigidity of the final inhibitor . This property is highly valuable for designing chemical probes with improved target residence time or selectivity. Researchers investigating the role of conformational constraint in kinase inhibition can utilize this building block to compare the biological outcomes against analogous inhibitors bearing more flexible or differently rigid substituents, such as cyclopropyl or cyclopentyl groups.

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